molecular formula C15H19N3O2S2 B2902546 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea CAS No. 2034399-57-8

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2902546
CAS No.: 2034399-57-8
M. Wt: 337.46
InChI Key: JQEABUZPERGJCF-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and reactivity.

Preparation Methods

The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan and thiophene derivatives, followed by their functionalization to introduce the thiomorpholine and urea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity. Industrial production methods would likely involve scalable processes with efficient purification steps to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea group, potentially converting it into amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings, allowing for further functionalization. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological systems, making it a potential candidate for drug development and biochemical studies.

    Medicine: The compound’s heterocyclic rings are often found in pharmacologically active molecules, suggesting potential therapeutic applications.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The thiomorpholine and urea groups may also contribute to the compound’s overall activity by modulating its solubility and stability.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea include other heterocyclic ureas and thiomorpholine derivatives. These compounds share structural features but may differ in their electronic properties, reactivity, and biological activity. The uniqueness of this compound lies in its specific combination of furan, thiophene, thiomorpholine, and urea groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-8-22-14)16-11-12(13-3-1-7-20-13)18-5-9-21-10-6-18/h1-4,7-8,12H,5-6,9-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEABUZPERGJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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